N-Benzoyl-L-tyrosyl-p-aminobenzoic acid
CAS No.:
Cat. No.: VC14482215
Molecular Formula: C23H20N2O5
Molecular Weight: 404.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C23H20N2O5 |
---|---|
Molecular Weight | 404.4 g/mol |
IUPAC Name | 4-[[2-benzamido-3-(4-hydroxyphenyl)propanoyl]amino]benzoic acid |
Standard InChI | InChI=1S/C23H20N2O5/c26-19-12-6-15(7-13-19)14-20(25-21(27)16-4-2-1-3-5-16)22(28)24-18-10-8-17(9-11-18)23(29)30/h1-13,20,26H,14H2,(H,24,28)(H,25,27)(H,29,30) |
Standard InChI Key | SPPTWHFVYKCNNK-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC3=CC=C(C=C3)C(=O)O |
Introduction
Biochemical Characteristics and Enzymatic Interactions
Structural Composition and Enzymatic Specificity
Bz-Ty-PABA’s molecular structure (C₁₉H₁₉N₃O₅) features a benzoyl group attached to L-tyrosine, which is further conjugated to PABA via an amide bond. This configuration ensures specificity for chymotrypsin-like proteases, which cleave the peptide bond between tyrosine and PABA . The compound’s resistance to non-specific hydrolysis by intestinal brush-border enzymes, such as meprinβ, underscores its stability in the gastrointestinal tract . Meprinβ, a type I transmembrane protein belonging to the astacin family of metalloendopeptidases, exhibits 80–90% sequence homology across species but displays divergent post-translational processing . In humans, meprinβ undergoes proteolytic cleavage at a 13-amino-acid sequence (QIQLTPAPSVQDL) within its C-terminal domain, enabling secretion of αβ heterodimers into the extracellular milieu .
Glycosylation and Dimerization Dynamics
Biosynthetic studies in human intestinal organ cultures reveal that Bz-Ty-PABA hydrolase (PPH) is synthesized as a 100 kDa precursor polypeptide, which undergoes N-linked glycosylation to attain a mature molecular weight of 70 kDa . Pulse-chase experiments demonstrate that dimerization via interchain disulfide bonds occurs in the rough endoplasmic reticulum within 15 minutes of synthesis, preceding complex glycosylation in the Golgi apparatus . This dimeric form is essential for enzymatic activity and cellular export, as inhibition of N-glycosylation with tunicamycin results in intracellular retention of the 70 kDa monomer .
Absorption and Metabolic Pathways
Intestinal Absorption Kinetics
Perfusion studies in isolated rat small intestine demonstrate minimal absorption of intact Bz-Ty-PABA, with only trace amounts of bound tyrosine and free PABA detected in serosal secretions . Adsorbed pancreatic enzymes, rather than intestinal peptidases, account for the limited hydrolysis observed in these models . Comparative analyses with related compounds reveal stark contrasts: free L-tyrosine and L-tyrosyl-L-leucine exhibit substantial transintestinal transport, whereas Bz-Ty-PABA and its D-isomer (N-benzoyl-DL-tyrosine) show negligible permeability .
Renal Excretion and Pharmacokinetics
Clinical Applications in Pancreatic Function Testing
Diagnostic Methodology
The oral pancreatic function test (PFT) involves administering 1 g of Bz-Ty-PABA sodium salt, followed by timed urine collection over 6–48 hours . Urinary PABA levels, quantified via colorimetric assays, correlate with chymotrypsin activity and pancreatic sufficiency. Healthy individuals typically excrete 50–70% of the administered dose within 6 hours, whereas patients with chronic pancreatitis or cystic fibrosis exhibit excretion rates below 30% .
Impact of Renal Function
A seminal study involving 24 healthy volunteers and 8 renal-impaired patients demonstrated that glomerular filtration rate (GFR) critically influences PABA excretion . While healthy subjects maintained normal serum creatinine and urea levels post-administration, renal-impaired patients showed excretion reductions of 40–60%, irrespective of free PABA administration . This finding precludes the use of PABA clearance ratios (peptide vs. free) to correct for renal dysfunction, underscoring the necessity of normal kidney function for test validity .
Table 1: Clinical Parameters in Bz-Ty-PABA Studies
Parameter | Healthy Subjects (n=24) | Renal-Impaired Patients (n=8) |
---|---|---|
Mean Urinary PABA Excretion (%) | 63.2 ± 8.5 | 22.4 ± 6.3 |
Serum Creatinine (μmol/L) | 78.9 ± 12.1 | 248.6 ± 45.7 |
GFR (mL/min/1.73m²) | 98.5 ± 15.2 | 32.4 ± 10.8 |
Biosynthesis and Posttranslational Processing
Organ Culture Models
Radiolabeling experiments with L-[35S] methionine in human intestinal mucosa cultures delineate PPH biosynthesis: a 90 kDa high-mannose precursor is synthesized in the endoplasmic reticulum, undergoes dimerization, and is subsequently glycosylated to a 100 kDa form . Secretion commences 2 hours post-synthesis, contrasting with other microvillus hydrolases that remain membrane-anchored .
Role of the 13-Amino-Acid Motif
Domain-swapping experiments between human and mouse meprinβ isoforms identify the QIQLTPAPSVQDL sequence as indispensable for proteolytic cleavage and secretion . Brefeldin A inhibition studies localize this processing step to post-Golgi compartments, facilitating αβ heterodimer release into the extracellular space .
Comparative Analysis with Related Compounds
Substrate Specificity
Unlike Bz-Ty-PABA, simpler analogs like N-benzoyl-DL-tyrosine resist hydrolysis by both pancreatic and intestinal enzymes, rendering them diagnostically inert . Conversely, dipeptides such as L-tyrosyl-L-leucine undergo efficient intestinal hydrolysis but lack specificity for pancreatic proteases .
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